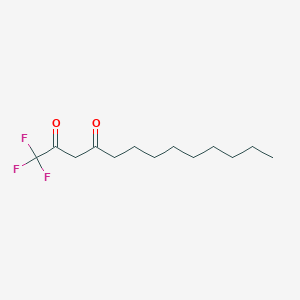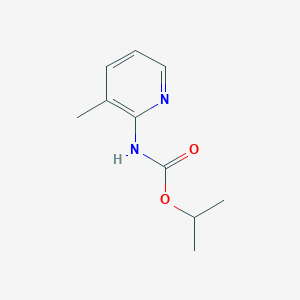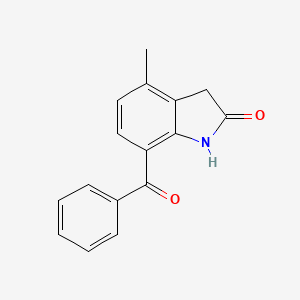![molecular formula C6H12FNOS B14351854 [(tert-Butylsulfanyl)methyl]carbamyl fluoride CAS No. 90293-58-6](/img/no-structure.png)
[(tert-Butylsulfanyl)methyl]carbamyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is an organic compound that features a tert-butylsulfanyl group attached to a methylcarbamyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butylsulfanyl)methyl]carbamyl fluoride typically involves the reaction of tert-butylthiol with a suitable carbamyl fluoride precursor. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(tert-Butylsulfanyl)methyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamyl fluoride group can be reduced to form amines.
Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamyl derivatives.
Aplicaciones Científicas De Investigación
[(tert-Butylsulfanyl)methyl]carbamyl fluoride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butylthiol: Contains the sulfanyl group but lacks the carbamyl fluoride moiety.
tert-Butyllithium: An organolithium compound with different reactivity and applications.
Uniqueness
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is unique due to the presence of both the tert-butylsulfanyl and carbamyl fluoride groups, which confer distinct chemical properties and reactivity
Propiedades
| 90293-58-6 | |
Fórmula molecular |
C6H12FNOS |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(tert-butylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H12FNOS/c1-6(2,3)10-4-8-5(7)9/h4H2,1-3H3,(H,8,9) |
Clave InChI |
CFKMNKLIQIFULC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCNC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






stannane](/img/structure/B14351820.png)



